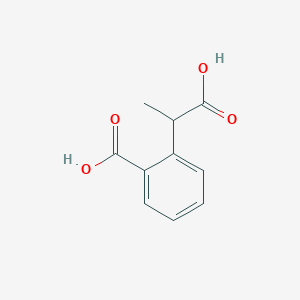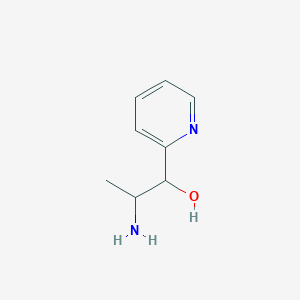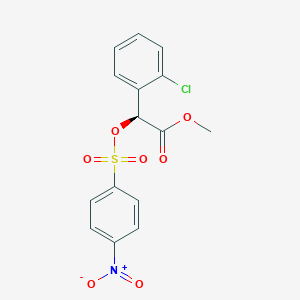
methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is an organic compound with a complex structure It contains a sulfonyloxy group attached to an acetate moiety, with two aromatic rings substituted with chlorine and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate typically involves multiple steps. One common approach is the esterification of (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the molecule, making the process more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3) can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid.
Applications De Recherche Scientifique
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-(2-chlorophenyl)-2-(4-aminophenyl)sulfonyloxyacetate: Similar structure but with an amino group instead of a nitro group.
Methyl (2S)-2-(2-bromophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and nitro groups on the aromatic rings makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C15H12ClNO7S |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3/t14-/m0/s1 |
Clé InChI |
BPBBJZNRUKPSDJ-AWEZNQCLSA-N |
SMILES isomérique |
COC(=O)[C@H](C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


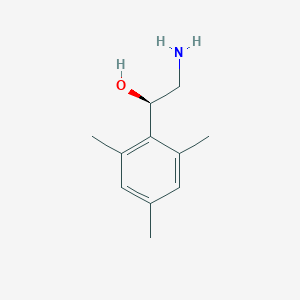



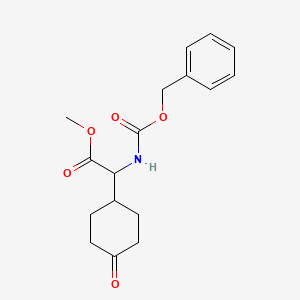
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
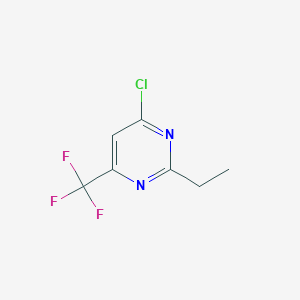
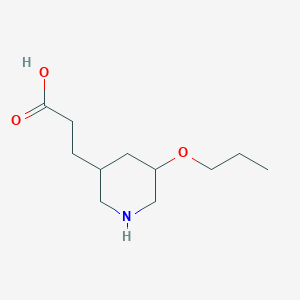
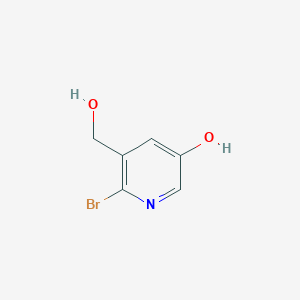
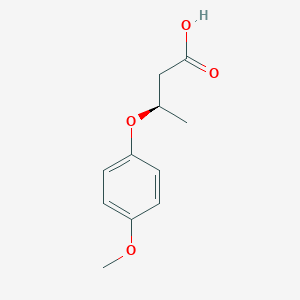
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
